An In-depth Technical Guide to 3-Hydroxyisonicotinonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Hydroxyisonicotinonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisonicotinonitrile, a substituted pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the hydroxyl and cyano groups on the pyridine ring, make it a valuable scaffold for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 3-Hydroxyisonicotinonitrile, with a focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis are provided, along with an analysis of its spectroscopic characteristics.
Introduction
3-Hydroxyisonicotinonitrile, also known as 3-hydroxypyridine-4-carbonitrile, is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 4-position. The strategic placement of these functional groups imparts a unique reactivity profile, making it an attractive starting material for the synthesis of more complex molecules. The nitrile group, a well-known pharmacophore, can participate in various chemical transformations and often plays a key role in molecular recognition through hydrogen bonding and dipole interactions.[1] The pyridine scaffold itself is a privileged structure in drug design, present in numerous approved pharmaceuticals.[2] This guide aims to provide a detailed technical resource for researchers working with or considering the use of 3-Hydroxyisonicotinonitrile in their synthetic endeavors.
Synthesis of 3-Hydroxyisonicotinonitrile
The synthesis of 3-Hydroxyisonicotinonitrile can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary approaches are detailed below.
Synthesis from a Silyl-Protected Precursor
One of the most direct methods for the preparation of 3-Hydroxyisonicotinonitrile involves the deprotection of a silyl-protected precursor. This method offers high yields and straightforward purification.
Reaction Scheme:
Caption: Synthesis of 3-Hydroxyisonicotinonitrile via deprotection of a silyl ether.
Experimental Protocol:
Step 1: Preparation of 3-hydroxyisonicotinonitrile [3]
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To a solution of 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile (1.30 g, 5.90 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) in a dry reaction flask, slowly add a solution of ammonium fluoride (11.8 mL, 11.8 mmol) in THF.
-
Stir the reaction mixture at room temperature for 1 hour.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
The crude product is then purified by silica gel column chromatography.
Purification:
-
Column Chromatography: [3]
-
Stationary Phase: Silica gel
-
Eluent: Dichloromethane, followed by a gradient of up to 5% methanol in dichloromethane.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield 3-hydroxyisonicotinonitrile as a dark brown oil (0.7 g, 99% yield).[3]
-
Potential Synthesis via Sandmeyer Reaction
Proposed Reaction Scheme:
Caption: Proposed synthesis of 3-Hydroxyisonicotinonitrile via a Sandmeyer reaction.
General Considerations for the Sandmeyer Reaction:
-
Diazotization: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent its decomposition.[4]
-
Hydrolysis: The subsequent hydrolysis of the diazonium salt to the hydroxyl group is often facilitated by copper salts, such as copper(I) oxide or copper(II) sulfate, and heating.[3]
-
Safety: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in situ.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-Hydroxyisonicotinonitrile is essential for its application in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 87032-82-4 | [5] |
| Molecular Formula | C₆H₄N₂O | [5] |
| Molecular Weight | 120.11 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 166 °C | [5] |
| Boiling Point (Predicted) | 393.6 ± 27.0 °C | [5] |
| pKa (Predicted) | 5.38 ± 0.10 | [5] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [6] |
Spectroscopic Data
The spectroscopic data provides a fingerprint for the identification and characterization of 3-Hydroxyisonicotinonitrile.
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum of 3-Hydroxyisonicotinonitrile is expected to show characteristic absorption bands for the hydroxyl, cyano, and pyridine ring functionalities.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
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C≡N Stretch: A sharp, medium to strong absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.[7]
-
C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic pyridine ring.
-
C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ range can be attributed to the C-O stretching of the hydroxyl group.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the protons on the pyridine ring. The expected signals are:
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Three aromatic protons with distinct chemical shifts and coupling patterns, characteristic of a 1,2,4-trisubstituted pyridine ring. The exact chemical shifts and coupling constants would need to be determined experimentally.[6]
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
-
C-CN: The carbon of the nitrile group is expected to appear in the range of 115-125 ppm.[8]
-
Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically 120-150 ppm). The carbon attached to the hydroxyl group will be shifted downfield.[8]
3.2.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Molecular Ion Peak (m/z): Expected at approximately 120.03.
-
Fragmentation: Common fragmentation pathways may include the loss of HCN (27 amu) or CO (28 amu).
Applications in Drug Discovery and Development
The 3-Hydroxyisonicotinonitrile scaffold is of significant interest to medicinal chemists due to the versatile nature of its functional groups and the proven biological relevance of the pyridine core.
Role as a Bioisostere and Pharmacophore
The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a carboxyl group, influencing the molecule's polarity and hydrogen bonding capabilities.[9] This allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. The ability of the nitrile nitrogen to act as a hydrogen bond acceptor is a crucial aspect of its role in molecular recognition at the active sites of biological targets.[1]
Scaffold for the Synthesis of Bioactive Molecules
3-Hydroxyisonicotinonitrile serves as a versatile starting material for the synthesis of a wide array of more complex heterocyclic systems. The hydroxyl and cyano groups can be independently or concertedly modified to introduce diverse substituents and build upon the core structure. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, derivatives of nicotinonitrile have been investigated for their potential as antibacterial and antifungal agents.[10]
Workflow for Utilizing 3-Hydroxyisonicotinonitrile in Drug Discovery:
Caption: A generalized workflow illustrating the use of the 3-Hydroxyisonicotinonitrile scaffold in a drug discovery pipeline.
Conclusion
3-Hydroxyisonicotinonitrile is a valuable and versatile chemical entity with significant potential in synthetic chemistry, particularly in the realm of drug discovery. Its accessible synthesis, coupled with the unique electronic and steric properties conferred by its functional groups, makes it an important building block for the creation of novel bioactive compounds. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that this information will serve as a valuable resource for researchers in the field.
References
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
- (Reference for a specific synthesis protocol if a new one is found)
- (Reference for a specific property if a new one is found)
-
LookChem. 3-Hydroxyisonicotinonitrile. Available from: [Link]
- (Reference for a specific spectroscopic d
-
Chemguide. interpreting C-13 NMR spectra. Available from: [Link]
- (Reference for a specific applic
- (Reference for a specific applic
-
PubChem. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]
- (Reference for a specific applic
- (Reference for a specific applic
- (Reference for a specific applic
- (Reference for a specific applic
-
National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]
-
AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]
- (Reference for a specific applic
- (Reference for a specific applic
- (Reference for a specific applic
-
ResearchGate. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Available from: [Link]
- (Reference for a specific applic
- (Reference for a specific applic
-
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. mdpi.com [mdpi.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. FTIR [terpconnect.umd.edu]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. azooptics.com [azooptics.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
